

Introduction: The Structural Imperative of a Versatile Building Block

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Compound of Interest

Compound Name: *4-Bromo-3-fluoro-5-methoxypyridine*

CAS No.: 1256825-73-6

Cat. No.: B1529055

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In the landscape of modern medicinal chemistry and materials science, halogenated pyridines are indispensable scaffolds. Their unique electronic properties and defined substitution vectors make them versatile building blocks for creating complex molecular architectures.^[1] Among these, **4-Bromo-3-fluoro-5-methoxypyridine** (CAS No: 1256825-73-6) emerges as a compound of significant interest.^{[2][3]} The strategic placement of its bromo, fluoro, and methoxy substituents on the pyridine ring offers multiple, chemoselective handles for synthetic transformations, enabling its use in the synthesis of novel pharmaceutical agents and functional materials.^[1]

The absolute confirmation of a molecule's structure and purity is the bedrock of reliable scientific research and development. An erroneous structural assignment can derail a research program, leading to wasted resources and invalid conclusions. Therefore, a rigorous and multi-faceted analytical approach is not merely a procedural formality but a scientific necessity.

This guide provides an in-depth analysis of the core spectroscopic data for **4-Bromo-3-fluoro-5-methoxypyridine**. We will move beyond a simple presentation of data, delving into the causality behind the experimental design and the logic of spectral interpretation. This document is designed for researchers, scientists, and drug development professionals who require a practical and scientifically grounded understanding of how to acquire, interpret, and validate the structure of this important chemical entity.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's composition is essential before interpreting its spectral output.

Table 1: Core Physicochemical Properties of **4-Bromo-3-fluoro-5-methoxypyridine**

Property	Value	Source
Molecular Formula	C ₆ H ₅ BrFNO	[2][3]
Molecular Weight	206.01 g/mol	[2]
CAS Number	1256825-73-6	[2][3]
Canonical SMILES	<chem>COC1=CN=CC(F)=C1Br</chem>	[2]

To facilitate a clear discussion of the NMR spectra, the following atom-numbering system will be used.

Caption: Numbered structure of **4-Bromo-3-fluoro-5-methoxypyridine**.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone technique for elucidating the hydrogen framework of an organic molecule.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

Causality of Protocol Choices: The goal is to obtain a high-resolution spectrum where signals are sharp and free from interference. The choice of solvent is critical. A deuterated solvent is used to avoid a massive interfering signal from the solvent's own protons and to provide a deuterium signal for the instrument's field-frequency lock, which ensures spectral stability.[4] Chloroform-d (CDCl₃) is an excellent first choice for many organic molecules due to its good

dissolving power for nonpolar to moderately polar compounds and its relatively simple residual solvent peak.[4]

- Sample Preparation:
 - Accurately weigh 5-10 mg of **4-Bromo-3-fluoro-5-methoxypyridine**.
 - Dissolve the sample in approximately 0.6 mL of chloroform-d (CDCl_3 , 99.8%+ D).
 - For quantitative accuracy and chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup (400 MHz Spectrometer):
 - Insert the sample into the spectrometer.
 - Lock the spectrometer onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity. A good shim results in a sharp, symmetrical solvent peak.
 - Set the spectral width to approximately 16 ppm, centered around 8 ppm.
 - Use a 30-degree pulse angle to ensure adequate signal without saturation for a rapid repetition time.
 - Set the acquisition time to at least 2 seconds and the relaxation delay to 1-2 seconds.
 - Acquire 16-32 scans to achieve a good signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
 - Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

- Integrate the signals to determine the relative number of protons for each resonance.

Data Presentation and Interpretation

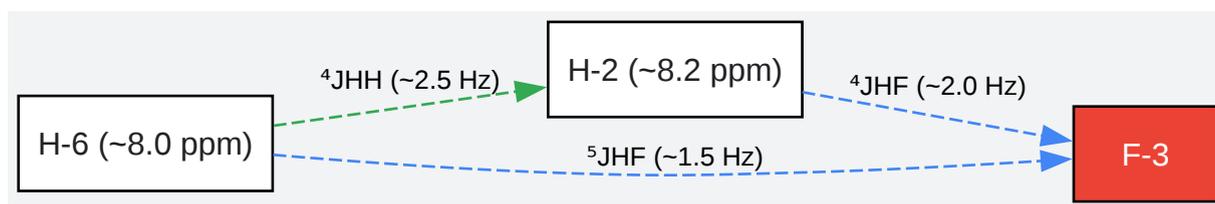
The spectrum is expected to show three distinct signals corresponding to the two aromatic protons and the methoxy group protons.

Table 2: Predicted ^1H NMR Spectral Data (400 MHz, CDCl_3)

Assigned Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-2	~8.2	Doublet (d)	~2.0 Hz (^4JHF)	1H
H-6	~8.0	Doublet of Doublets (dd)	~2.5 Hz (^4JHH), ~1.5 Hz (^5JHF)	1H
$-\text{OCH}_3$ (C8-H)	~4.0	Singlet (s)	N/A	3H

Expert Analysis: The chemical shifts of pyridine protons are typically found downfield (> 7.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom.[5]

- H-2 and H-6 (~8.2 and ~8.0 ppm): These two protons are in the deshielded region of the spectrum. H-2, being ortho to the electronegative nitrogen, is expected to be the most downfield. It will be split into a doublet by the fluorine atom at C-3 (a four-bond coupling, ^4JHF). H-6 is coupled to both H-2 (a four-bond coupling, ^4JHH) and the fluorine at C-3 (a five-bond coupling, ^5JHF), resulting in a doublet of doublets.
- $-\text{OCH}_3$ (~4.0 ppm): The methoxy protons appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is typical for a methoxy group attached to an aromatic ring.



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Caption: Key ${}^1\text{H}$ - ${}^1\text{H}$ and ${}^1\text{H}$ - ${}^{19}\text{F}$ spin-spin couplings.

Carbon-13 Nuclear Magnetic Resonance (${}^{13}\text{C}$ NMR) Spectroscopy

${}^{13}\text{C}$ NMR provides a map of the carbon skeleton, with each unique carbon atom typically yielding a distinct signal.

Experimental Protocol: Acquiring a Proton-Decoupled ${}^{13}\text{C}$ NMR Spectrum

Causality of Protocol Choices: A standard ${}^{13}\text{C}$ NMR experiment is run with broadband proton decoupling. This collapses all C-H coupling, causing each carbon signal to appear as a singlet, which simplifies the spectrum and enhances the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

- Sample Preparation:
 - Use the same sample prepared for ${}^1\text{H}$ NMR. A slightly higher concentration (20-50 mg in 0.6 mL) is often beneficial due to the lower natural abundance of the ${}^{13}\text{C}$ isotope.
- Instrument Setup (101 MHz Spectrometer):
 - Tune the probe for ${}^{13}\text{C}$ observation while decoupling the ${}^1\text{H}$ frequency.
 - Set the spectral width to ~250 ppm, covering the typical range for organic molecules (0-220 ppm).
 - Use a standard 45-degree pulse angle and a relaxation delay of 2 seconds.

- Acquire a larger number of scans (e.g., 1024-4096) compared to ^1H NMR to compensate for the low sensitivity of the ^{13}C nucleus.
- Data Processing:
 - Apply Fourier transformation with an exponential line broadening of 1-2 Hz to improve the signal-to-noise ratio.
 - Phase and baseline correct the spectrum.
 - Reference the spectrum to the CDCl_3 solvent peak (δ 77.16 ppm).

Data Presentation and Interpretation

The molecule has six unique carbon atoms, and thus six signals are expected in the proton-decoupled spectrum.

Table 3: Predicted ^{13}C NMR Spectral Data (101 MHz, CDCl_3)

Assigned Carbon	Chemical Shift (δ , ppm)	Coupling to ^{19}F
C-2	~145-150	Doublet (^2JCF)
C-3	~150-155 (deshielded by F)	Doublet (^1JCF)
C-4	~105-110 (shielded by OMe, deshielded by Br)	Doublet (^2JCF)
C-5	~155-160 (deshielded by OMe)	Doublet (^3JCF)
C-6	~140-145	Doublet (^4JCF)
-OCH ₃ (C-8)	~55-60	Singlet

Expert Analysis: The interpretation relies on understanding the electronic effects of the substituents on the pyridine ring.

- Directly Attached Carbons: C-3 and C-5 will be significantly deshielded (shifted downfield) due to the direct attachment of the highly electronegative fluorine and oxygen atoms, respectively.

- Halogen Effects: The "heavy atom effect" of bromine can sometimes lead to a shielding effect on the directly attached carbon (C-4), but its electronegativity causes deshielding. The net effect positions C-4 in the mid-range of aromatic carbons. Fluorine substitution causes a large downfield shift on the attached carbon (C-3) and observable coupling to adjacent carbons.[6]
- C-F Coupling: A key feature will be the splitting of carbon signals due to coupling with the ^{19}F nucleus (spin $I=1/2$). The largest coupling constant will be the one-bond coupling (^1JCF) for C-3. Smaller two-, three-, and four-bond couplings (^2JCF , ^3JCF , ^4JCF) are expected for C-2/C-4, C-5, and C-6, respectively, providing definitive evidence for the substitution pattern.
- Methoxy Carbon: The $-\text{OCH}_3$ carbon (C-8) will appear as a sharp singlet in the aliphatic region (~55-60 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation patterns and isotopic distributions.

Experimental Protocol: Acquiring an ESI-MS Spectrum

Causality of Protocol Choices: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, thermally labile molecules. It typically produces protonated molecules $[\text{M}+\text{H}]^+$ with minimal fragmentation, making it straightforward to determine the molecular weight. A quadrupole mass analyzer is a robust, common analyzer that filters ions based on their mass-to-charge ratio (m/z) by applying radio frequency (RF) and direct current (DC) voltages to four parallel rods.[7][8][9]

- Sample Preparation:
 - Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Instrument Setup (ESI-QMS):
 - Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).

- Operate the instrument in positive ion mode.
- Apply a high voltage (~3-5 kV) to the ESI needle.
- Use nitrogen as the nebulizing and drying gas.
- Scan a mass range from m/z 50 to 500.
- Data Analysis:
 - Identify the molecular ion peak or the protonated molecule peak $[M+H]^+$.
 - Analyze the isotopic pattern of the molecular ion cluster.

Data Presentation and Interpretation

Table 4: Predicted Mass Spectrometry Data

Ion	Calculated m/z	Expected Relative Abundance
$[M]^+$ (with ^{79}Br)	204.95	~100%
$[M]^+$ (with ^{81}Br)	206.95	~98%
$[M+H]^+$ (with ^{79}Br)	205.96	~100%
$[M+H]^+$ (with ^{81}Br)	207.96	~98%

Expert Analysis: The most telling feature in the mass spectrum of a monobrominated compound is the isotopic signature of bromine. Bromine has two stable isotopes, ^{79}Br and ^{81}Br , in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic pair of peaks (an "isotopic doublet") for the molecular ion, separated by 2 m/z units, with nearly equal intensity. The observation of this 1:1 doublet at m/z ~206/208 (for M^+) or ~207/209 (for $[M+H]^+$) is definitive proof of the presence of one bromine atom in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of a molecule, providing a "molecular fingerprint" and identifying the functional groups present.[10][11]

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

Causality of Protocol Choices: Attenuated Total Reflectance (ATR) is a widely used sampling technique because it requires minimal to no sample preparation.[12] A small amount of the solid sample is simply pressed against a high-refractive-index crystal (often diamond or germanium), and the IR beam interacts with the surface of the sample.

- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a solvent like isopropanol and allowing it to dry.
 - Record a background spectrum of the clean, empty crystal. This is crucial as it will be automatically subtracted from the sample spectrum.
- Instrument Setup:
 - Place a small amount of the solid **4-Bromo-3-fluoro-5-methoxypyridine** powder onto the ATR crystal.
 - Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
 - Acquire the spectrum, typically by co-adding 32-64 scans in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Data Analysis:
 - The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber (cm^{-1}).
 - Identify and label the major absorption bands.

Data Presentation and Interpretation

Table 5: Predicted FT-IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3100-3000	C-H Stretch	Aromatic C-H
~2950-2850	C-H Stretch	-OCH ₃
~1600-1450	C=C, C=N Stretch	Pyridine Ring
~1300-1200	C-O Stretch (Aryl Ether)	Ar-O-CH ₃
~1250-1100	C-F Stretch	Aryl-F
~600-500	C-Br Stretch	Aryl-Br

Expert Analysis: The FT-IR spectrum provides a rapid confirmation of the key functional groups.

- Aromatic and Aliphatic C-H: Look for weak to medium stretches above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the methoxy C-H bonds.
- Pyridine Ring: The characteristic stretching vibrations of the pyridine ring appear in the 1600-1450 cm⁻¹ region.[\[13\]](#)[\[14\]](#)
- Key Heteroatom Bonds: The most diagnostic peaks are those corresponding to the C-O, C-F, and C-Br bonds. A strong band around 1250-1200 cm⁻¹ is indicative of the aryl ether C-O stretch. The C-F stretch will appear as a strong band in the 1250-1100 cm⁻¹ region, while the C-Br stretch is found at lower wavenumbers in the fingerprint region (< 600 cm⁻¹).

Conclusion

The structural elucidation of **4-Bromo-3-fluoro-5-methoxypyridine** is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR define the precise connectivity of the carbon and hydrogen skeleton and confirm the substituent positions through chemical shifts and spin-spin coupling patterns, particularly the diagnostic C-F and H-F couplings. Mass spectrometry validates the molecular formula by providing an accurate molecular weight and an unmistakable isotopic pattern confirming the presence of a single bromine atom. Finally, FT-IR spectroscopy offers a rapid and reliable confirmation of the constituent functional groups. Together, these methods provide a self-validating system of data

that establishes the molecule's identity with a high degree of certainty, enabling its confident use in research and development.

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